8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused imidazole and purine ring system, which is further substituted with various functional groups, making it a unique and potentially valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The key steps in the synthesis may involve:
Nitration and Reduction: Nitration of the aromatic ring followed by reduction to form the corresponding amine.
Cyclization: Formation of the imidazole ring through cyclization reactions.
Alkylation: Introduction of alkyl groups through alkylation reactions.
Final Assembly: Coupling of the imidazole and purine rings to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementation of continuous flow reactors for scalable production.
Purification: Advanced purification techniques such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Addition: Addition of new groups to the double bonds present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: May result in the formation of alcohols or amines.
Substitution: May produce halogenated derivatives or other substituted compounds.
Scientific Research Applications
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in key biological processes.
Interact with Receptors: Modulate receptor activity to influence cellular signaling pathways.
Affect Gene Expression: Alter the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives with different substituents. Examples include:
- 8-phenyl-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 8-(2,4-dichlorophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-6-9-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-8-7-12(2)10-13(15)3/h6-8,10-11H,1,9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTMOFHONIIGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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